

Predicted ^1H and ^{13}C NMR spectra for 4-Fluoro-3-methylbenzaldehyde

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Compound of Interest

Compound Name: 4-Fluoro-3-methylbenzaldehyde

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An In-Depth Technical Guide to the Predicted ^1H and ^{13}C NMR Spectra of **4-Fluoro-3-methylbenzaldehyde**

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for unambiguous molecular structure elucidation.^[1] The ability to accurately predict NMR spectra for a proposed structure is an invaluable tool, accelerating research by providing a theoretical benchmark against which experimental data can be validated.^{[1][2]} This guide offers a detailed theoretical analysis and prediction of the ^1H and ^{13}C NMR spectra for **4-Fluoro-3-methylbenzaldehyde**, grounded in the fundamental principles of substituent effects, spin-spin coupling, and modern computational methodologies.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignment, the following IUPAC-based numbering system will be used for **4-Fluoro-3-methylbenzaldehyde**.

Caption: IUPAC numbering for **4-Fluoro-3-methylbenzaldehyde**.

Part 1: Predicted ^1H NMR Spectrum

The proton NMR spectrum is defined by three key features: chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J). The substituents on the benzene ring—an electron-withdrawing aldehyde (-CHO), an electron-withdrawing fluorine (-F), and an electron-

donating methyl (-CH₃)—exert significant influence on the electronic environment of each proton.[3]

Aldehyde Proton (H7)

- Predicted Chemical Shift (δ): 9.9 – 10.1 ppm. The aldehyde proton is the most deshielded proton in the molecule. This substantial downfield shift is due to the strong electron-withdrawing nature of the adjacent oxygen atom and the magnetic anisotropy of the carbonyl (C=O) bond.[4]
- Predicted Multiplicity: Singlet (or very fine multiplet). This proton is five bonds removed from the nearest aromatic proton (H2 and H6), so any coupling (5J) would be negligible (<1 Hz) and likely not resolved.

Aromatic Protons (H2, H5, H6)

The aromatic region will display three distinct signals, each integrating to one proton. Their chemical shifts are governed by their position relative to the three substituents.

- H2 (ortho to -CHO, meta to -CH₃, meta to -F):
 - Predicted Chemical Shift (δ): ~7.75 ppm. This proton is strongly deshielded by the adjacent electron-withdrawing aldehyde group. The meta-positioning to the other groups has a lesser electronic impact.
 - Predicted Multiplicity: Doublet of doublets (dd). It will be split by H6 (4J , meta-coupling) and the fluorine atom (4JHF , meta-coupling).
 - Predicted Coupling Constants: $^4J(H2-H6) \approx 2-3$ Hz (typical aromatic meta-coupling)[5][6]; $^4J(H2-F) \approx 4-5$ Hz.[7]
- H6 (ortho to -CHO, ortho to -CH₃, para to -F):
 - Predicted Chemical Shift (δ): ~7.65 ppm. This proton is also deshielded by the adjacent aldehyde group, but its position ortho to the electron-donating methyl group provides some shielding compared to H2.

- Predicted Multiplicity: Doublet of doublets (dd) or more complex multiplet. It will be split by H2 (4J , meta-coupling) and H5 (3J , ortho-coupling). Long-range coupling to the methyl protons (5J) and the fluorine atom (5JHF) may cause additional fine splitting or broadening.
- Predicted Coupling Constants: $^3J(H_6-H_5) \approx 8-9$ Hz (typical aromatic ortho-coupling)[5][6]; $^4J(H_6-H_2) \approx 2-3$ Hz.
- H5 (ortho to -F, meta to -CHO, para to -CH₃):
 - Predicted Chemical Shift (δ): ~7.20 ppm. This proton experiences the strongest shielding effect among the aromatic protons. While it is ortho to the electronegative fluorine, which has a deshielding inductive effect, this is often counteracted by the shielding resonance effect of the fluorine's lone pairs. Furthermore, it is para to the electron-donating methyl group.
 - Predicted Multiplicity: Doublet of doublets (dd). It will be split by H6 (3J , ortho-coupling) and the fluorine atom (3JHF , ortho-coupling).
 - Predicted Coupling Constants: $^3J(H_5-H_6) \approx 8-9$ Hz; $^3J(H_5-F) \approx 8-10$ Hz. Vicinal fluorine-proton couplings are significant and sensitive to geometry.[8]

Methyl Protons (H8)

- Predicted Chemical Shift (δ): ~2.35 ppm. The methyl group is attached to an sp²-hybridized carbon of the aromatic ring, placing its signal in the typical benzylic region.
- Predicted Multiplicity: Doublet (d). The methyl protons are four bonds away from the fluorine atom. This 4JHF coupling is typically observable and will split the singlet into a doublet.
- Predicted Coupling Constants: $^4J(H_8-F) \approx 2-3$ Hz.

Summary of Predicted ¹H NMR Data

Proton Assignment	Predicted δ (ppm)	Multiplicity	Predicted J (Hz)
H7 (-CHO)	9.9 – 10.1	s	-
H2	~7.75	dd	$^4J(H-H) = 2-3; ^4J(H-F) = 4-5$
H6	~7.65	dd	$^3J(H-H) = 8-9; ^4J(H-H) = 2-3$
H5	~7.20	dd	$^3J(H-H) = 8-9; ^3J(H-F) = 8-10$
H8 (-CH ₃)	~2.35	d	$^4J(H-F) = 2-3$

Part 2: Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents and C-F coupling provides critical structural information.[9]

- Carbonyl Carbon (C7):
 - Predicted Chemical Shift (δ): ~191 ppm. The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom, placing it far downfield.[10]
 - Predicted Multiplicity: Doublet (d). It will exhibit coupling to the fluorine atom over four bonds (4JCF).
- Aromatic Carbons (C1-C6):
 - C4 (ipso to -F):
 - Predicted Chemical Shift (δ): ~165 ppm. This carbon is directly attached to the highly electronegative fluorine atom, causing a very large downfield shift.
 - Predicted Multiplicity: Doublet (d). It will show a very large one-bond coupling to fluorine (1JCF). 1JCF values are typically in the range of 240-260 Hz.

- C3 (ipso to -CH₃):
 - Predicted Chemical Shift (δ): ~140 ppm. The methyl group causes a moderate downfield shift on the carbon it is attached to.
 - Predicted Multiplicity: Doublet (d). It will be split by the adjacent fluorine atom (²JCF), with a typical coupling constant of ~20 Hz.[\[7\]](#)
- C1 (ipso to -CHO):
 - Predicted Chemical Shift (δ): ~137 ppm. The aldehyde group has a moderate deshielding effect on the ipso-carbon.
 - Predicted Multiplicity: Singlet (s) or very fine multiplet. Any coupling to fluorine would be over four bonds and likely small.
- C2 (ortho to -CHO):
 - Predicted Chemical Shift (δ): ~132 ppm. This carbon is ortho to the electron-withdrawing aldehyde and meta to the fluorine.
 - Predicted Multiplicity: Doublet (d). It will show coupling to the fluorine atom over three bonds (³JCF).
- C6 (ortho to -CHO):
 - Predicted Chemical Shift (δ): ~130 ppm. This carbon is ortho to both the aldehyde and methyl groups.
 - Predicted Multiplicity: Doublet (d). It will show coupling to the fluorine atom over four bonds (⁴JCF), which is typically smaller than ²JCF or ³JCF.
- C5 (ortho to -F):
 - Predicted Chemical Shift (δ): ~118 ppm. This carbon is ortho to the fluorine and para to the methyl group. The strong shielding effect is characteristic of a carbon ortho to a fluorine substituent.

- Predicted Multiplicity: Doublet (d). It will be split by the adjacent fluorine atom (^2JCF).
- Methyl Carbon (C8):
 - Predicted Chemical Shift (δ): ~20 ppm. This value is typical for a methyl group attached to an aromatic ring.
 - Predicted Multiplicity: Doublet (d). The methyl carbon will exhibit coupling to the fluorine atom over three bonds (^3JCF).

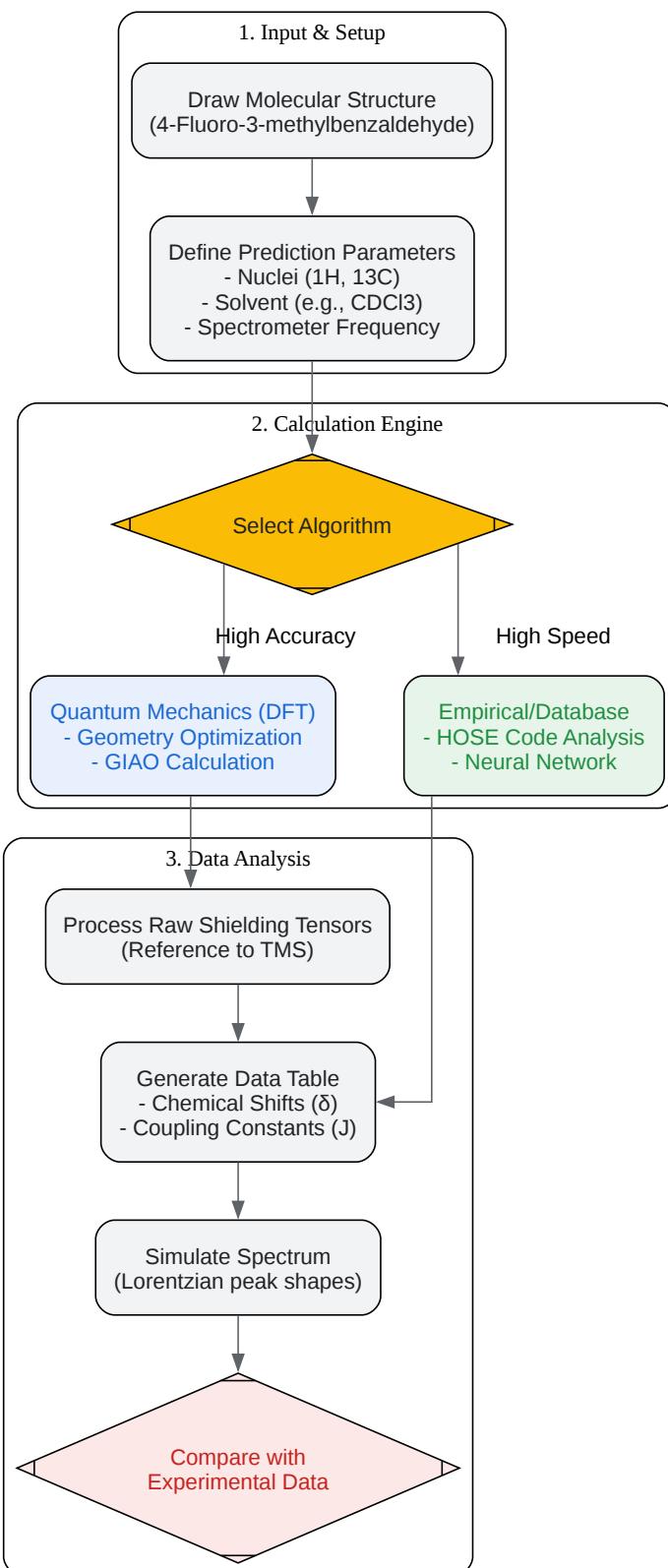
Summary of Predicted ^{13}C NMR Data

Carbon Assignment	Predicted δ (ppm)	Multiplicity (due to F)	Predicted J (Hz)
C7 (-CHO)	~191	d	$^4\text{JCF} \approx 2\text{-}4$
C4	~165	d	$^1\text{JCF} \approx 240\text{-}260$
C3	~140	d	$^2\text{JCF} \approx 18\text{-}22$
C1	~137	s	-
C2	~132	d	$^3\text{JCF} \approx 6\text{-}8$
C6	~130	d	$^4\text{JCF} \approx 3\text{-}5$
C5	~118	d	$^2\text{JCF} \approx 20\text{-}24$
C8 (-CH ₃)	~20	d	$^3\text{JCF} \approx 4\text{-}6$

Part 3: In-Silico NMR Prediction Protocol

The generation of reliable predicted NMR data relies on robust computational methods.[\[11\]](#) These can range from empirical database-driven approaches to more computationally intensive quantum mechanical calculations like Density Functional Theory (DFT).[\[12\]](#)

Workflow for Computational NMR Spectrum Prediction

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Caption: A generalized workflow for in-silico NMR spectrum prediction.

Step-by-Step Methodology

- Structure Input: Using a chemical drawing software (e.g., ACD/ChemSketch, ChemDraw), accurately draw the 2D structure of **4-Fluoro-3-methylbenzaldehyde**. Ensure correct atom types and bond orders.[13]
- Select Prediction Engine:
 - For rapid estimation: Utilize an empirical predictor, often integrated within the drawing software.[14][15][16] These tools use large databases of experimental data and algorithms like HOSE (Hierarchically Ordered Spherical description of Environment) codes or neural networks to predict shifts and couplings almost instantaneously.[17][18]
 - For highest accuracy: Employ quantum mechanics (QM) based methods.[19] This involves submitting the structure to a computational chemistry package (e.g., Gaussian, ORCA).
- Define Calculation Parameters (QM Method):
 - Geometry Optimization: First, optimize the molecule's 3D geometry. A common level of theory for this is B3LYP/6-31G(d).[19]
 - NMR Calculation: Perform a subsequent NMR calculation on the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method. A higher-level functional and basis set (e.g., mPW1PW91/6-31G(d,p)) can provide more accurate results for chemical shifts.[12]
 - Solvent Effects: Specify a solvent (e.g., Chloroform) using a continuum model like the Polarizable Continuum Model (PCM) to better simulate experimental conditions.[11][19]
- Execute Calculation: Run the prediction. Empirical methods will return results in seconds, while DFT calculations may take several hours depending on the computational resources available.[12]
- Analyze Output:
 - The software will output a list of chemical shifts (often as absolute shielding values that must be referenced against a calculated TMS standard) and a matrix of spin-spin coupling

constants.[12]

- Most modern software packages can use this data to generate a visually simulated spectrum, which can be directly overlaid with experimental data for verification.[2][17]
- This self-validating system allows researchers to confirm peak assignments and gain confidence in the proposed structure by matching the predicted pattern and values to the acquired spectrum.

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